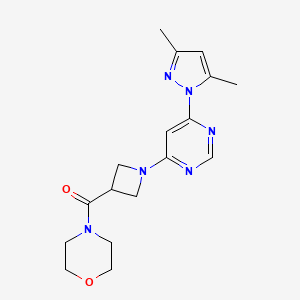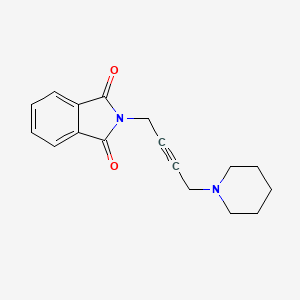![molecular formula C14H10F3N5O2S B2643120 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034285-08-8](/img/structure/B2643120.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups including a benzo[c][1,2,5]thiadiazole, a 1,2,4-oxadiazole, and a pyrrolidine ring. These groups are common in many pharmaceuticals and materials due to their interesting chemical properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it may have interesting electronic properties. The sulfur and nitrogen atoms in the rings are likely to contribute to any potential biological activity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrolidine ring can potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in this compound suggests that it may have interesting properties such as high polarity .Applications De Recherche Scientifique
Drug-like Properties and Antimicrobial Activity
Research by Pandya et al. (2019) focused on the synthesis of a library of compounds related to the queried chemical structure, emphasizing their in silico ADME prediction properties and in vitro antimicrobial activities. These compounds demonstrated good to moderate activity against bacterial and fungal strains, indicating their potential as antimicrobial agents. This study highlights the importance of in silico predictions in identifying drug-like properties of new compounds, a crucial step in drug development (Pandya et al., 2019).
Molecular Aggregation and Solvent Effects
Matwijczuk et al. (2016) investigated molecular aggregation in compounds with thiadiazole structures, examining how solvent types affect aggregation processes. This research provides valuable insights into the solvent-dependent behaviors of thiadiazole derivatives, which could be relevant for understanding the solubility and stability of similar compounds in various environments (Matwijczuk et al., 2016).
Anticancer Potential
Das et al. (2023) reported on the synthesis of boron-based benzo[c][1,2,5]oxadiazoles and thiadiazoles, aiming at anticancer applications. These compounds were designed to target tumor hypoxia, a condition often found in solid tumors, suggesting a novel approach to cancer therapy by exploiting the unique properties of these heterocycles (Das et al., 2023).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)13-18-11(19-24-13)8-3-4-22(6-8)12(23)7-1-2-9-10(5-7)21-25-20-9/h1-2,5,8H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUVEQACIDWYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2643041.png)




![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)





